1-(Chloromethyl)-2-(difluoromethyl)cyclopropane
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Overview
Description
1-(Chloromethyl)-2-(difluoromethyl)cyclopropane is a cyclopropane derivative characterized by the presence of chloromethyl and difluoromethyl groups attached to the cyclopropane ring. Cyclopropane-containing compounds are known for their unique structural and chemical properties, making them valuable in various fields such as medicine, agrochemistry, and materials science .
Preparation Methods
The synthesis of 1-(Chloromethyl)-2-(difluoromethyl)cyclopropane can be achieved through various methods. One common approach involves the enantioselective Michael Initiated Ring Closure (MIRC) reactions, which are versatile and efficient for generating cyclopropane rings with excellent enantioselectivity . Another method includes the radical trifluoromethylation of carbon-centered radical intermediates . Industrial production methods often involve the use of catalytic systems to achieve regio-, diastereo-, and enantio-selective reactions .
Chemical Reactions Analysis
1-(Chloromethyl)-2-(difluoromethyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, resulting in the formation of various substituted derivatives.
Photochemical Reactions: The compound can undergo selective difluoromethylation or bromo difluoromethylation under photochemical conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include ketones, alcohols, and substituted cyclopropanes.
Scientific Research Applications
1-(Chloromethyl)-2-(difluoromethyl)cyclopropane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-(difluoromethyl)cyclopropane involves its interaction with molecular targets and pathways. The compound’s unique structural properties allow it to participate in various chemical reactions, including cyclopropanation and difluoromethylation . These reactions often involve the formation of carbocations, carbanions, or carbon radicals as key intermediates .
Comparison with Similar Compounds
1-(Chloromethyl)-2-(difluoromethyl)cyclopropane can be compared with other similar compounds, such as:
Cyclopropenes: These compounds also contain a cyclopropane ring but differ in their substitution patterns and reactivity.
Vinyl Cyclopropanes: Known for their easy opening and capacity to generate dipoles, these compounds are useful building blocks in organic synthesis.
Fluorinated Cyclopropanes: These compounds have similar lipophilicity to trifluoromethyl groups and are emerging motifs for drug discovery.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications in various fields.
Properties
Molecular Formula |
C5H7ClF2 |
---|---|
Molecular Weight |
140.56 g/mol |
IUPAC Name |
1-(chloromethyl)-2-(difluoromethyl)cyclopropane |
InChI |
InChI=1S/C5H7ClF2/c6-2-3-1-4(3)5(7)8/h3-5H,1-2H2 |
InChI Key |
STZCSUOEHPVDTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(F)F)CCl |
Origin of Product |
United States |
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